Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate
Description
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate backbone, a 4-fluorophenylsulfonyl group, and a thiophen-2-yl substituent. Carbamates are widely studied for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors.
Properties
IUPAC Name |
benzyl N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDANGWZMMSIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Thiophene Derivative Preparation: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiophenyl sulfides.
Scientific Research Applications
Synthetic Routes
The synthesis of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate typically involves multi-step organic reactions. Common synthetic strategies include:
- Formation of the Sulfonamide : The sulfonyl group is introduced via sulfonation reactions involving sulfonyl chlorides.
- Coupling Reactions : The benzyl moiety is attached through nucleophilic substitution or coupling methods, often employing palladium-catalyzed reactions.
- Final Carbamate Formation : The carbamate linkage is formed by reacting the amine with an appropriate carbonyl compound under controlled conditions.
Research indicates that this compound exhibits various biological activities, particularly in:
-
Anticancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by affecting mitochondrial pathways and promoting cell cycle arrest. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 1: Anticancer Activity Overview
Cell Line IC50 (µM) Mechanism of Action HepG2 15 Induction of apoptosis MCF-7 20 Cell cycle arrest in S-phase -
Antimicrobial Properties : The compound has demonstrated notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. Its structural features may enhance its interaction with bacterial membranes, leading to increased permeability and cell death.
Table 2: Antimicrobial Activity Overview
Pathogen Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Material Science Applications
Beyond its biological applications, this compound is being explored for its potential use in material science due to its unique electronic properties. Its ability to form stable complexes with metal ions makes it a candidate for:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its charge transport properties.
- Polymer Chemistry : Incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of various derivatives of this compound on HepG2 cells. Results indicated a significant reduction in cell viability at concentrations as low as 15 µM, suggesting that modifications to the fluorophenyl group could enhance efficacy.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound exhibited an MIC of 16 µg/mL, demonstrating potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence, focusing on functional groups, synthesis, and inferred properties:
Key Differences and Implications
- Sulfonyl vs. Phosphoryl Groups: The target compound’s 4-fluorophenylsulfonyl group is a stronger electron-withdrawing group (EWG) compared to the diphenoxyphosphoryl group in Compound 15 . Sulfonyl groups typically enhance metabolic stability and electrophilic reactivity, whereas phosphoryl groups may participate in hydrogen bonding or metal chelation.
- Thiophen-2-yl vs. Other Aromatic Groups : The thiophen-2-yl substituent offers distinct electronic and steric profiles compared to phenylthio () or indole (). Thiophene’s smaller size and sulfur heteroatom may improve membrane permeability relative to bulkier aromatic systems.
- Sulfonamide vs. Carbamate : Giripladib () contains a sulfonamide group linked to a trifluoromethylbenzyl chain, which is associated with protease inhibition. In contrast, the target compound’s carbamate group is more hydrolytically stable, suggesting prolonged in vivo activity .
Research Findings and Trends
- Synthesis Efficiency : Compound 15 () achieved a 70% yield using 2-(4-fluorophenyl)acetaldehyde, indicating robust methodology for analogous carbamates . The target compound’s synthesis may benefit from similar protocols.
- Fluorination Effects : Perfluorinated compounds () exhibit extreme hydrophobicity and chemical inertness. While the target compound’s single fluorine atom is less impactful, it may still fine-tune lipophilicity and binding specificity .
Biological Activity
Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, often referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiophene ring and a sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antitubercular, and potential anticancer properties, supported by various studies and data.
Antibacterial Activity
Research indicates that carbamate derivatives exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including those with similar structures to benzyl carbamate, it was found that certain derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The microdilution broth susceptibility assay revealed effective minimum inhibitory concentrations (MICs) against strains such as E. coli, M. luteus, and B. cereus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 25 |
| 2 | M. luteus | 10 |
| 3 | B. cereus | 15 |
Antitubercular Activity
Carbamate derivatives have also been explored for their antitubercular properties. A study highlighted the efficacy of specific benzyl carbamates against Mycobacterium tuberculosis, showcasing promising in vitro and in vivo results. Notably, the compound exhibited an MIC of 10 µg/mL against the bacteria, indicating substantial potential as an antitubercular agent .
Anticancer Activity
The biological activity of benzyl carbamates extends into oncology, where they have been investigated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated .
The mechanisms through which benzyl carbamate derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Cellular Signaling : The presence of the thiophene ring may allow for interactions with cellular signaling pathways that regulate growth and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : Certain derivatives have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies
- Antibacterial Efficacy : In a comparative study, several carbamate derivatives were tested against resistant strains of bacteria. The results indicated that compounds similar to this compound had lower MICs compared to standard antibiotics .
- Antitubercular Activity : A research article documented the synthesis and evaluation of novel carbamates, revealing that modifications to the phenolic structure significantly enhanced their antitubercular activity .
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of various benzyl carbamates on breast cancer cell lines showed that these compounds could effectively reduce cell viability at micromolar concentrations .
Q & A
Basic: What synthetic strategies are commonly employed to prepare Benzyl (2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate?
Answer:
The synthesis typically involves a multi-step approach:
- Carbamate Formation: Introduction of the benzyl carbamate group via reaction with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane).
- Sulfonylation: The 4-fluorophenylsulfonyl group is introduced through sulfonylation of an intermediate amine or alcohol using 4-fluorobenzenesulfonyl chloride.
- Thiophene Incorporation: Thiophen-2-yl groups are often introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling if a halogenated precursor is used).
Validation: Characterization via NMR (e.g., δ 7.51–7.01 ppm for aromatic protons) and NMR (e.g., δ 155.8 ppm for carbamate carbonyl) is critical .
Basic: Which spectroscopic methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with specific signals for the sulfonyl (δ ~7.5 ppm for aromatic fluorophenyl), thiophene (δ ~6.8–7.3 ppm), and carbamate groups (δ ~155 ppm in ) .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 262.0388 for related intermediates) .
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (C=O stretch) and ~1350 cm (S=O stretch) confirm functional groups.
Advanced: How does the electron-withdrawing sulfonyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The sulfonyl group enhances electrophilicity at adjacent carbons by withdrawing electron density, facilitating nucleophilic attack. Computational studies (e.g., DFT) reveal reduced electron density at the β-carbon of the ethyl chain, which can be quantified via bond critical point (BCP) analysis. Experimental validation involves kinetic studies with nucleophiles (e.g., amines, thiols) under controlled conditions .
Advanced: What computational approaches predict the compound’s potential bioactivity?
Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and interaction with biological targets.
- Molecular Docking: Screens against protein targets (e.g., enzymes with sulfonyl-binding pockets) to assess binding affinity.
- QSAR Modeling: Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
Basic: What purification techniques are optimal for isolating this carbamate derivative?
Answer:
- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) resolves polar impurities.
- Recrystallization: Use solvents like ethanol or acetonitrile for high-purity crystals.
- HPLC: Preparative reverse-phase HPLC (C18 column, acetonitrile/water) is used for enantiomeric separation if chiral centers are present .
Advanced: How are stability contradictions addressed under varying pH conditions?
Answer:
- pH-Dependent Degradation Studies: Monitor hydrolysis of the carbamate group via LC-MS at pH 2–12. The sulfonyl group stabilizes the molecule under acidic conditions but may promote hydrolysis in basic media.
- Kinetic Modeling: Pseudo-first-order rate constants are derived to predict shelf-life. Buffered solutions (pH 7.4) mimic physiological conditions for drug development studies .
Advanced: How to design experiments probing the thiophene moiety’s role in intermolecular interactions?
Answer:
- X-ray Crystallography: Resolve crystal packing to identify π-π stacking between thiophene and aromatic residues .
- NMR Titration: Monitor chemical shift changes in NMR upon adding host molecules (e.g., cyclodextrins) to assess binding.
- Fluorescence Quenching: Study interactions with biomacromolecules (e.g., serum albumin) via fluorescence spectroscopy .
Basic: What solubility parameters guide solvent selection for this compound?
Answer:
- LogP Estimation: Predicted ~3.5 (via software) indicates solubility in dichloromethane, THF, or DMSO.
- Empirical Testing: Shake-flask method in solvents (e.g., methanol, acetonitrile) quantifies solubility at 25°C.
- Co-solvency: Use DMSO/water mixtures for biological assays .
Advanced: How are enantiomeric impurities resolved during synthesis?
Answer:
- Chiral Chromatography: Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases.
- Chiral Auxiliaries: Incorporate temporary chiral groups (e.g., tert-butyl carbamates) during synthesis, followed by enzymatic cleavage .
Advanced: What challenges arise in scaling up synthesis while preserving stereochemical integrity?
Answer:
- Racemization Risk: Optimize reaction temperature (e.g., <0°C for acid-sensitive intermediates) and avoid prolonged heating.
- Catalyst Selection: Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric sulfonylation.
- Process Analytics: In-line PAT (Process Analytical Technology) tools monitor enantiomeric excess (ee) during continuous manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
